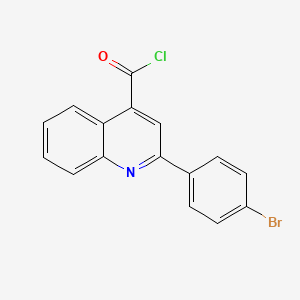

2-(4-Bromophenyl)quinoline-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

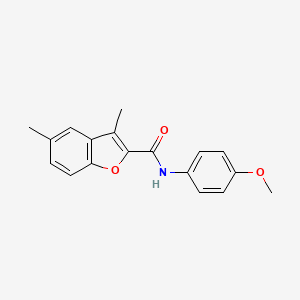

“2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used in the synthesis of new quinoline derivatives .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The acid derivative 1 was heated in absolute ethanol containing catalytic amounts of concentrated sulfuric acid as a dehydrating agent to give the corresponding ester (2). This ester was then treated with hydrazine hydrate in boiling ethanol to afford the key intermediate 2-(4-bromophenyl)quinoline-4-carbohydrazide (3) .

Molecular Structure Analysis

The structure of the new compound was confirmed by the IR spectra, which revealed the disappearance of the forked peak of the −NH2 group and the appearance of an absorption band at 3431 cm−1, referring to the −NH group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include dehydration, esterification, and hydrazinolysis .

Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C16H9BrClNO, and its molecular weight is 346.61 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-(4-Bromophenyl)quinoline-4-carbonyl chloride is a derivative of quinoline, which has been extensively studied for its synthesis methods and structural characteristics. A study reported the synthesis and crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, highlighting its distorted boat conformation and the existence of π-π interaction, suggesting a potential for interaction with other aromatic systems (Wangchun Xiang, 2009). Similarly, the synthesis of novel quinolinone structures with bromine ligands was studied, indicating their utility as molecular building blocks in various fields, including pharmaceuticals and engineering (L. J. Michelini et al., 2019).

Chemical Reactions and Catalysis

Quinoline derivatives, including this compound, have been utilized in various chemical reactions. A research highlighted the use of a related compound, tris(4-bromophenyl)aminium hexachloroantimonate, in oxidative Povarov-type reactions, showcasing its role in synthesizing chlorinated quinolines, which have significant implications in synthetic chemistry (Yuan Yuan et al., 2020). Another study emphasized the role of quinoline derivatives in the Suzuki–Miyaura reaction, a pivotal method in forming carbon-carbon bonds in pharmaceuticals and materials science (A. Scrivanti et al., 2009).

Spectroscopic Studies and Material Properties

Quinoline derivatives have been a subject of interest in spectroscopic studies due to their unique properties. A study reported the synthesis and spectroscopic analysis of benzimidazo[1,2-a]quinoline derivatives, highlighting their potential as chemosensors for different cations, which is crucial for developing new sensory materials (M. Hranjec et al., 2012). Moreover, the synthesis of organic salts derived from quinoxalines, structurally related to quinolines, was explored for their potential pharmacological applications, further emphasizing the versatility of quinoline compounds in various scientific fields (Md. Serajul Haque Faizi et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the research on “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include the design and synthesis of new derivatives, the investigation of their antimicrobial activity, and the study of their mechanism of action . The structure-activity relationship study conducted has assured the usefulness of the hydrazine moiety as a molecular hybrid for activity either in cyclic or opened form .

Propiedades

IUPAC Name |

2-(4-bromophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXRIHNRLIKTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2635199.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)

![N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2635210.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2635212.png)

![9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2635213.png)

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate](/img/structure/B2635222.png)